Product packaging for 2,6-Difluoropyridine-4-boronic acid(Cat. No.:CAS No. 401816-16-8)

2,6-Difluoropyridine-4-boronic acid

Cat. No.: B1585997
CAS No.: 401816-16-8
M. Wt: 158.9 g/mol
InChI Key: KMEJCVYIVUQTSP-UHFFFAOYSA-N
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Description

Significance of Boronic Acids in Modern Organic Synthesis

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are indispensable tools in modern organic synthesis. pharmiweb.comnih.gov Their stability, generally low toxicity, and ease of handling have contributed to their widespread use. nih.govamerigoscientific.com A key feature of boronic acids is their ability to act as Lewis acids, enabling the formation of reversible covalent bonds with various molecules. pharmiweb.comboronmolecular.com

One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction. amerigoscientific.comboronmolecular.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, a process that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and complex organic materials. boronmolecular.comnih.gov Boronic esters, derived from boronic acids, are often more stable and easier to purify, making them versatile alternatives in these synthetic applications. pharmiweb.comamerigoscientific.com

Overview of Fluorinated Pyridines in Pharmaceutical and Material Sciences

The introduction of fluorine atoms into organic molecules, such as pyridine (B92270), can dramatically alter their physical and chemical properties. mdpi.com Fluorine's high electronegativity and small atomic size can influence a molecule's conformation, acidity (pKa), metabolic stability, and binding affinity to biological targets. acs.orgnih.gov Consequently, fluorinated compounds, including fluorinated pyridines, are highly sought after in pharmaceutical and agrochemical research. mdpi.comacs.org Nearly a quarter of all small-molecule drugs on the market contain at least one fluorine atom. acs.orgnih.gov

In material science, fluorinated pyridines are used as building blocks for high-performance polymers and advanced materials. mdpi.com These materials often exhibit enhanced thermal stability, chemical resistance, and specific electronic properties. mdpi.com The strategic incorporation of fluorine can lead to the development of novel materials with tailored functionalities. mdpi.com

Contextualizing 2,6-Difluoropyridine-4-boronic Acid within Advanced Synthetic Methodologies

This compound combines the advantageous features of both boronic acids and fluorinated pyridines. The presence of the boronic acid group at the 4-position of the pyridine ring allows it to participate in crucial carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. nih.govresearchgate.net The two fluorine atoms at the 2 and 6 positions significantly influence the electronic properties of the pyridine ring, making it a valuable building block for creating complex molecules with specific, desirable characteristics.

The difluoromethyl group, in particular, is of great interest in drug research as it often dictates the properties of bioactive molecules. uni-muenster.de The ability to precisely introduce this group into pyridine structures is a significant challenge in chemistry. uni-muenster.de Compounds like this compound serve as key intermediates in the synthesis of such complex, fluorinated molecules. echemi.combldpharm.com

Chemical and Physical Properties

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₅H₄BF₂NO₂ sigmaaldrich.com
Molecular Weight 158.90 g/mol sigmaaldrich.com
Boiling Point 334°C at 760 mmHg echemi.com
Density 1.44 g/cm³ echemi.com
Physical Form Solid sigmaaldrich.com
InChI Key KMEJCVYIVUQTSP-UHFFFAOYSA-N sigmaaldrich.com
CAS Number 401816-16-8 echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BF2NO2 B1585997 2,6-Difluoropyridine-4-boronic acid CAS No. 401816-16-8

Properties

IUPAC Name

(2,6-difluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEJCVYIVUQTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376416
Record name 2,6-Difluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401816-16-8
Record name 2,6-Difluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoropyridine-4-boronic acid
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Synthetic Methodologies and Precursor Chemistry of 2,6 Difluoropyridine 4 Boronic Acid

Established Synthetic Routes to 2,6-Difluoropyridine-4-boronic Acid

Synthesis via Halogen-Metal Exchange and Borate (B1201080) Quench

A prevalent and effective method for the preparation of this compound is through a halogen-metal exchange reaction, followed by quenching with a borate ester. echemi.com This approach leverages the reactivity of organolithium reagents to create a key carbon-boron bond.

The core of this synthetic route involves the reaction of a halogenated pyridine (B92270), such as 4-bromo-2,6-difluoropyridine (B1343820), with a strong organolithium base. echemi.com This process, known as lithiation, results in the formation of a highly reactive pyridyllithium intermediate. The subsequent addition of an electrophilic boron source, typically triisopropyl borate, "quenches" the lithiated species to form a boronate ester. echemi.comchemicalbook.com Acidic hydrolysis of this ester then yields the final this compound. echemi.comchemicalbook.com

A typical procedure involves dissolving 4-bromo-2,6-difluoropyridine and triisopropyl borate in a mixture of toluene (B28343) and tetrahydrofuran (B95107). echemi.com This solution is cooled to a very low temperature, approximately -75°C, under an inert nitrogen atmosphere. echemi.com An n-butyllithium solution is then added dropwise, maintaining the low temperature to control the exothermic reaction. echemi.com After a brief period of stirring at this temperature, the reaction is allowed to warm before being quenched with hydrochloric acid. echemi.com The product is then isolated through a series of extractions and purification steps. echemi.com

Table 1: Reaction Parameters for the Synthesis of this compound via Lithiation

ParameterValue
Starting Material4-bromo-2,6-difluoropyridine
Reagentsn-Butyllithium, Triisopropyl borate
SolventsToluene, Tetrahydrofuran, Hexanes
Temperature-75°C to -20°C
AtmosphereInert (Nitrogen)
Quenching AgentHydrochloric Acid

This table summarizes the key conditions for the synthesis of this compound through the lithiation of 4-bromo-2,6-difluoropyridine.

The choice of organolithium reagent and the precise control of reaction conditions are critical for maximizing the yield and purity of the desired product. n-Butyllithium is a commonly employed reagent for the halogen-metal exchange due to its high reactivity and commercial availability. echemi.comchemicalbook.com The reaction temperature is a crucial parameter that must be carefully controlled. The initial lithiation is typically performed at very low temperatures (-78°C to -70°C) to prevent side reactions and ensure regioselectivity. echemi.comchemicalbook.com

The stoichiometry of the reactants is also a key consideration. A slight excess of the organolithium reagent and the borate ester is often used to ensure complete conversion of the starting material. echemi.comchemicalbook.com The duration of the reaction at different temperature stages is also optimized to drive the reaction to completion while minimizing the formation of impurities.

The choice of solvent plays a pivotal role in the efficiency of the lithiation step. Coordinating solvents, such as tetrahydrofuran (THF), are essential for solvating the lithium cation of the organolithium reagent. echemi.com This solvation increases the reactivity of the "naked" carbanion, thereby facilitating the halogen-metal exchange. A mixture of a coordinating solvent like THF and a non-coordinating solvent like toluene is often used to balance reactivity and solubility of the various species in the reaction mixture. echemi.com The use of anhydrous solvents is imperative, as any trace of water will rapidly quench the highly basic organolithium reagent.

Preparation from 2,4,6-Trifluoropyridine (B32590)

An alternative synthetic pathway to this compound begins with the more readily available precursor, 2,4,6-trifluoropyridine. This multi-step process involves the selective functionalization of the 4-position of the pyridine ring.

One documented route involves the conversion of 2,4,6-trifluoropyridine to 2,6-difluoro-4-hydrazinopyridine. echemi.com This intermediate can then be further transformed to introduce the boronic acid functionality at the 4-position. The synthesis of 2,6-difluoro-4-hydrazinopyridine serves as a key step in accessing the desired boronic acid from a trifluorinated precursor. echemi.com

Bromination to 4-bromo-2,6-difluoropyridine

The transformation of 2,6-difluoropyridine (B73466) to its 4-bromo derivative is a critical step in the most common synthetic route to this compound. This electrophilic aromatic substitution is typically achieved using a brominating agent in the presence of a strong acid.

One established method involves the use of bromine (Br₂) in fuming sulfuric acid (oleum). google.com However, this approach can be slow and require high temperatures, often leading to a mixture of mono- and dibrominated isomers that are challenging to purify. google.com To overcome these drawbacks, alternative brominating agents have been explored. N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have emerged as more selective and efficient reagents for this transformation. google.com The reaction using DBDMH, in particular, can be performed without an additional solvent, with typical reaction times ranging from 2 to 10 hours at temperatures between 80 and 125°C. google.com This method offers high yields, often exceeding 80%. google.com

The synthesis of related brominated pyridines, such as 4-bromo-2,6-bis(2-pyridyl)pyridine, has also been documented, starting from 2-picolinic acid and involving reagents like phosphorus pentabromide (PBr₅) and phosphorus oxybromide (POBr₃). researchgate.net

Alternative Boronating Agents and Strategies

While the lithiation-borylation of 4-bromo-2,6-difluoropyridine is a standard method, alternative strategies for introducing the boronic acid functionality have been developed. These methods often offer improved functional group tolerance and milder reaction conditions.

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of pyridines. digitellinc.comrsc.orgnih.gov This method allows for the direct conversion of a C-H bond to a C-B bond, bypassing the need for a halogenated precursor. For 2,6-disubstituted pyridines, this borylation typically occurs at the 4-position due to steric hindrance at the other positions. digitellinc.com The reaction is often carried out neat, without a solvent, and is compatible with various functional groups. digitellinc.com However, the reactivity can be influenced by the electronic properties of the substituents on the pyridine ring. digitellinc.comrsc.org The nitrogen lone pair can inhibit the iridium catalyst, but this can be overcome by introducing an electron-withdrawing substituent at the C-2 position. rsc.orgnih.gov

Palladium-catalyzed cross-coupling of halopyridines with boron-containing reagents is another widely used strategy. arkat-usa.org This approach involves the reaction of a halopyridine, such as 4-bromo-2,6-difluoropyridine, with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004), in the presence of a palladium catalyst and a base. google.com This method is versatile and allows for the synthesis of a wide range of pyridinylboronic esters. arkat-usa.org

The table below summarizes some of the key alternative borylation strategies.

Borylation StrategyReagentsKey Features
Iridium-Catalyzed C-H Borylation[Ir(cod)Cl]₂, ligand, B₂pin₂Direct functionalization of C-H bonds; high regioselectivity for the 4-position in 2,6-disubstituted pyridines. digitellinc.comvanderbilt.edu
Palladium-Catalyzed Cross-CouplingHalopyridine, B₂pin₂, Pd catalyst, baseVersatile method applicable to a wide range of halopyridines; good functional group tolerance. arkat-usa.orggoogle.com
Lithiation-BorylationAryl halide, organolithium reagent, borate esterA traditional and widely used method; requires low temperatures. bris.ac.uknih.gov

Synthesis of Key Pyridine Precursors for Boronic Acid Formation

The synthesis of this compound is intrinsically linked to the availability of appropriately functionalized pyridine precursors. The introduction of fluorine atoms and other halogens onto the pyridine ring are crucial preliminary steps.

Several methods exist for the introduction of fluorine atoms into pyridine rings, a key step in generating the difluoropyridine scaffold.

Direct Fluorination: Direct fluorination of pyridines can be achieved using elemental fluorine, typically diluted with an inert gas like nitrogen, at low temperatures (-40°C to +25°C). google.com This method can selectively introduce a fluorine atom at the 2-position of substituted pyridines. google.com Another direct C-H fluorination method utilizes silver(II) fluoride (B91410) (AgF₂) and is known for its high site-selectivity for the C-H bond adjacent to the nitrogen atom. orgsyn.org This reaction is tolerant of various functional groups and proceeds at or near room temperature. orgsyn.org

Halogen Exchange (Halex) Reactions: This is a common strategy where chloro or bromo substituents on the pyridine ring are replaced with fluorine. This is often accomplished using fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures. googleapis.com For instance, 2,5-dichloropyridine (B42133) can be converted to 2,5-difluoropyridine (B1303130) using anhydrous potassium fluoride. google.com

From Pyridine N-Oxides: Pyridine N-oxides can be converted to 2-fluoropyridines. acs.org This method involves the formation of a 2-pyridyltrialkylammonium salt intermediate, which is then subjected to fluorination. acs.org

Schiemann Reaction: This classic method involves the diazotization of an aminopyridine in the presence of a fluoride source, followed by thermal decomposition of the resulting diazonium salt to introduce a fluorine atom. google.com

The following table provides a summary of common fluorination methods for pyridine rings.

MethodReagentsKey Features
Direct C-H FluorinationAgF₂High site-selectivity for the position alpha to nitrogen; mild reaction conditions. orgsyn.orgacs.org
Direct FluorinationF₂ (diluted)Direct conversion of C-H to C-F bonds; requires careful control of reaction conditions. google.com
Halogen Exchange (Halex)KF, CsFSubstitution of existing halogens with fluorine; widely used in industrial processes. googleapis.comgoogle.com
From Pyridine N-OxidesTrialkylamine, fluorinating agentSite-specific fluorination at the 2-position. acs.org

The synthesis of halogenated difluoropyridine intermediates, particularly 4-bromo-2,6-difluoropyridine, is a pivotal step towards obtaining the target boronic acid.

The most direct route to 4-bromo-2,6-difluoropyridine starts from 2,6-difluoropyridine, which is then brominated as described in section 2.1.2.2. The starting 2,6-difluoropyridine can be synthesized via halogen exchange from 2,6-dichloropyridine.

An alternative approach to halogenated pyridines involves the functionalization of pyridine N-oxides or hydroxypyridines with reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) at high temperatures. nih.gov

The synthesis of other halogenated difluoro-aromatic compounds, which can serve as precursors or model compounds, has also been extensively studied. For instance, 4-bromo-2,6-difluorobenzaldehyde (B1272164) can be prepared from 1-bromo-3,5-difluorobenzene (B42898) via lithiation with lithium diisopropylamide (LDA) followed by formylation. chemicalbook.com Similarly, 4-bromo-2,6-difluoroaniline (B33399) is a commercially available building block. ossila.comnih.govsigmaaldrich.com The synthesis of 4-bromo-2,6-difluorobenzonitrile (B47616) from 3,5-difluorobromobenzene has also been reported. google.com

Synthetic Access to Boronate Esters of this compound

Boronic acids are often handled and stored as their more stable ester derivatives, such as pinacol (B44631) esters. These esters are readily prepared and can be easily converted back to the free boronic acid when needed.

The pinacol ester of this compound is typically synthesized through a palladium-catalyzed cross-coupling reaction, commonly known as the Miyaura borylation. google.comresearchgate.net In this reaction, 4-bromo-2,6-difluoropyridine is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, typically potassium acetate (B1210297) (KOAc), in an inert solvent like dioxane. google.com The reaction is usually heated to drive it to completion. google.com

An alternative route involves the iridium-catalyzed C-H borylation of 2,6-difluoropyridine directly with B₂pin₂, which can yield the 4-borylated product. researchgate.net

The synthesis of other pyridyl boronic acid pinacol esters follows similar principles. For example, 2-acetamido-4-bromopyridine can be converted to its corresponding pinacol boronate ester using B₂pin₂, a palladium catalyst, and potassium acetate in dioxane. google.com

The table below outlines a typical procedure for the synthesis of this compound pinacol ester.

Reactant 1Reactant 2CatalystBaseSolventProduct
4-Bromo-2,6-difluoropyridineBis(pinacolato)diboronPd(dppf)Cl₂Potassium AcetateDioxaneThis compound pinacol ester

Utility of Boronate Esters in Cross-Coupling Reactions

Boronate esters, particularly pinacol esters, serve as highly valuable and often superior alternatives to boronic acids in Suzuki-Miyaura cross-coupling reactions. Their enhanced stability, ease of handling, and favorable reactivity profile make them indispensable reagents in modern organic synthesis, especially for creating complex molecules.

The primary advantage of boronate esters lies in their increased stability compared to the corresponding boronic acids. ed.ac.uk Boronic acids, especially electron-deficient arylboronic acids and certain heterocyclic derivatives, are susceptible to protodeboronation, a decomposition pathway that cleaves the C-B bond. nih.gov Boronate esters, by masking the reactive boronic acid moiety, mitigate this instability. This stability allows for their purification by standard techniques like column chromatography and ensures a longer shelf life, which is not always possible for pyridylboronic acids. ed.ac.ukresearchgate.net

In the context of the Suzuki-Miyaura reaction, boronate esters are crucial for the late-stage functionalization of complex pharmaceutical intermediates. nih.gov Their stability permits their use in multi-step syntheses where the boron moiety must endure various reaction conditions before the final cross-coupling step. For instance, the synthesis of Crizotinib, a kinase inhibitor, employs a pinacol boronic ester in a key late-stage Suzuki-Miyaura coupling. nih.gov Similarly, boronate esters derived from electron-deficient pyridines, such as the pinacol ester of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid, have proven to be effective precursors for installing strongly electron-withdrawing groups onto various aromatic systems. researchgate.netkaust.edu.sa This demonstrates their utility for structures analogous to 2,6-difluoropyridine derivatives.

While boronic esters are generally less reactive than boronic acids due to the reduced Lewis acidity of the boron center, this can be advantageous. ed.ac.uk The reaction rate can be modulated, and in some cases, the use of esters leads to cleaner reactions with fewer byproducts. nih.gov The transmetalation step in the catalytic cycle can be influenced by the structure of the boronate ester; sterically hindered esters like pinacol esters may react more slowly than the corresponding boronic acid but can still lead to high yields of the cross-coupled product. nih.gov

The reaction conditions for coupling boronate esters can be fine-tuned for optimal results. Often, the addition of a small amount of water is beneficial, as it can facilitate the in situ hydrolysis of the ester to the more reactive boronic acid, potentially accelerating the reaction. nih.gov This effect can also be linked to the formation of palladium-hydroxo intermediates that influence the transmetalation mechanism. nih.gov

The table below summarizes the comparative utility of boronate esters and boronic acids in cross-coupling reactions.

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Stability Generally lower; prone to protodeboronation, especially for electron-deficient and some heterocyclic systems. nih.govHigh; stable to chromatography and have a long shelf life. ed.ac.ukresearchgate.net
Purification Often difficult to purify by chromatography.Readily purified by column chromatography. researchgate.net
Reactivity Generally more reactive, which can lead to faster reactions. nih.govGenerally less reactive, allowing for more controlled reactions. ed.ac.uk
Handling Can be challenging due to instability.Easier to handle and store due to higher stability. ed.ac.uk
Applications Widely used but can be problematic in complex, multi-step syntheses.Ideal for late-stage functionalization and as stable building blocks. nih.gov

Applications of 2,6 Difluoropyridine 4 Boronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is the most prominent application of 2,6-difluoropyridine-4-boronic acid. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine (B92270) ring and various organic halides or pseudohalides. libretexts.org It is widely favored due to its operational simplicity, tolerance of numerous functional groups, and the use of generally non-toxic and stable boronic acid reagents. organic-chemistry.orgyoutube.com

Mechanism and Catalytic Cycles in the Context of this compound

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org

Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex, which undergoes oxidative addition with an organohalide (Ar-X). This step forms a Pd(II) intermediate (Ar-Pd-X). The reactivity of the halide typically follows the order I > Br > OTf (triflate) > Cl. youtube.com

Transmetalation : This is the key step where the organic group is transferred from the boron atom to the palladium center. For this compound, a base is required to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [F₂PyB(OH)₃]⁻). This boronate then reacts with the Pd(II) complex to displace the halide and form a new diorganopalladium(II) intermediate ([Ar-Pd-PyF₂]). The electron-deficient nature of the 2,6-difluoropyridine (B73466) ring can slow this step compared to electron-rich boronic acids. nih.gov The pyridine nitrogen itself can also coordinate to the palladium center, potentially influencing the reaction rate and catalyst stability. youtube.com

Reductive Elimination : In the final step, the two organic groups on the palladium intermediate are coupled, forming the desired biaryl product (Ar-PyF₂) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Regioselectivity and Orthogonal Synthesis Strategies

Regioselectivity is crucial when coupling partners contain multiple reactive sites. In reactions involving di- or polyhalogenated substrates, the inherent differences in reactivity among carbon-halogen bonds can be exploited for selective coupling. For instance, in a molecule containing both a bromo and a chloro substituent, the Suzuki-Miyaura coupling will preferentially occur at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. nih.govnih.gov This principle allows for sequential, or orthogonal, synthesis strategies.

For example, this compound could be coupled to a substrate like 1-bromo-4-chlorobenzene. The reaction would selectively yield 4-(4-chlorophenyl)-2,6-difluoropyridine. The remaining chloro group can then be subjected to a second, different cross-coupling reaction, potentially under more forcing conditions or with a different catalyst system, to install a third, distinct aryl group. nih.govyoutube.com This step-wise approach provides a powerful route to complex, unsymmetrical multi-aryl systems that would be difficult to access otherwise. The selectivity is governed by factors including the relative bond strengths (C-I < C-Br < C-Cl), the choice of catalyst and ligands, and the reaction conditions. nih.gov

Catalyst Systems and Ligand Design for Enhanced Reactivity (e.g., Palladium-based Catalysts)

The success of Suzuki-Miyaura coupling, especially with challenging substrates like the electron-deficient this compound, is highly dependent on the catalyst system. While early systems often used catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], modern catalysis has seen the development of more robust and active systems. nih.govnih.gov

Key advancements have come from ligand design. Sterically bulky and electron-rich phosphine (B1218219) ligands are particularly effective. These ligands stabilize the Pd(0) center and promote the oxidative addition step while facilitating the reductive elimination. youtube.com N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands due to their strong σ-donating properties. nih.gov

For coupling electron-deficient boronic acids or unreactive aryl chlorides, highly active catalyst systems are required. The table below summarizes some advanced catalyst systems often employed for such challenging Suzuki-Miyaura reactions.

Catalyst/PrecatalystLigandTypical SubstratesKey AdvantagesReference
Pd(OAc)₂ or Pd₂(dba)₃SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAryl chlorides, heteroaryl boronic acidsHigh activity for unreactive coupling partners. youtube.comnih.gov
Pd(OAc)₂ or Pd₂(dba)₃XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylAryl chlorides, heteroaryl boronic acids, hindered substratesExcellent for sterically demanding and electron-poor substrates. youtube.commdpi.com
Pd(OAc)₂ or Pd₂(dba)₃RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHeteroaryl halides and boronic acidsEffective for forming heterobiaryl linkages. youtube.comnih.gov
PdCl₂(dppf)dppf: 1,1'-Bis(diphenylphosphino)ferroceneGeneral use, effective for a range of aryl halidesGood stability and broad applicability. nih.gov
Pd/CTriphenylphosphine (PPh₃) or other phosphinesIndustrial applications, halopyridinesHeterogeneous catalyst, easily removed by filtration, recyclable. researchgate.net

Scope and Limitations with Diverse Coupling Partners (e.g., Aryl Halides, Pseudohalides, Heterocycles)

This compound can be coupled with a wide variety of electrophilic partners. The scope of the reaction is broad, but certain limitations exist.

Aryl Halides : The reaction works well with aryl iodides, bromides, and, with more active catalysts, chlorides. The electron-withdrawing nature of the difluoropyridine ring means it is an effective coupling partner for both electron-rich and electron-poor aryl halides. nih.gov

Pseudohalides : Aryl triflates (Ar-OTf) are excellent substrates for Suzuki-Miyaura coupling and react under conditions similar to aryl bromides. libretexts.orgrsc.org Other pseudohalides like tosylates or mesylates can also be used, though they are generally less reactive.

Heterocycles : Coupling with heteroaryl halides is a powerful method for constructing biheteroaryl systems, which are common in pharmaceuticals. youtube.com this compound can react with a range of heterocyclic halides, such as chloropurines, bromoquinolines, or chloropyrimidines. nih.govnrochemistry.com However, these couplings can be challenging due to potential catalyst inhibition by the heteroatom lone pairs and the instability of the coupling partners.

Alkenyl and Alkyl Partners : While less common for this specific boronic acid, the Suzuki reaction is also capable of coupling with alkenyl halides (retaining stereochemistry) and, using specialized systems, even some alkyl halides. nih.govrsc.org

Limitations : The primary limitation is the potential for protodeboronation, as previously discussed. nih.govyoutube.com Furthermore, highly sterically hindered coupling partners can lead to low yields by impeding the approach to the palladium center. Finally, substrates containing functional groups that are incompatible with the basic reaction conditions (e.g., certain base-sensitive esters or ketones) may require careful optimization of the base and solvent system. nih.gov

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The use of microwave irradiation has become a valuable technique for accelerating Suzuki-Miyaura reactions. organic-chemistry.orgorganic-chemistry.org Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields by minimizing the formation of byproducts from thermal decomposition. libretexts.orgwikipedia.org

For the coupling of this compound, microwave assistance can be particularly beneficial. The efficient and rapid heating helps to overcome the activation barriers associated with coupling electron-deficient substrates or less reactive partners like aryl chlorides. nih.gov The reaction is typically performed in a sealed vessel in a microwave reactor, allowing for temperatures and pressures higher than conventional reflux conditions, which drives the reaction to completion more efficiently. organic-chemistry.orgorganic-chemistry.org

Other Metal-Catalyzed Cross-Coupling Methodologies

While the Suzuki-Miyaura reaction is the archetypal cross-coupling for boronic acids, this compound can also participate in other metal-catalyzed transformations.

One notable example is the Chan-Lam Coupling (also known as the Chan-Evans-Lam or CEL coupling). This reaction involves the formation of a carbon-heteroatom bond, typically C-N or C-O, using a copper catalyst. nrochemistry.comwikipedia.org Unlike the palladium-catalyzed Suzuki reaction, the Chan-Lam coupling joins the boronic acid with a nucleophile, such as an amine, aniline, or alcohol, to form an aryl amine or aryl ether. youtube.comorganic-chemistry.org The reaction is often performed in the presence of a base and an oxidant (frequently air) and offers a complementary method to the Buchwald-Hartwig amination for C-N bond formation. wikipedia.org

Another relevant methodology is the oxidative Heck reaction . The conventional Mizoroki-Heck reaction couples an organohalide with an alkene. However, in the oxidative Heck variant, an organoboronic acid can be used in place of the organohalide. rsc.org This Pd(II)-catalyzed process begins with a transmetalation step, similar to the Suzuki reaction, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene product. nih.govresearchgate.net This provides a pathway to vinyl-substituted 2,6-difluoropyridines directly from alkenes.

Finally, boronic acids have been shown to play a role in some Buchwald-Hartwig-type aminations . While the primary reactants are an aryl halide and an amine, studies have shown that the presence of a boronic acid or ester can activate a nickel catalyst system for selective C-N bond formation with aryl iodides. acs.org

Copper-Mediated Cross-Coupling Reactions involving Pyridyl Boronic Acids

Copper-catalyzed cross-coupling reactions represent a powerful and economical alternative to palladium-based systems for the formation of carbon-heteroatom bonds. The most prominent of these is the Chan-Lam coupling, which facilitates the formation of C-N and C-O bonds by reacting an aryl boronic acid with an amine or alcohol. wikipedia.orgnrochemistry.com This reaction is particularly advantageous as it can often be performed under mild conditions, at room temperature, and open to the air, using a copper catalyst that is reoxidized by atmospheric oxygen. organic-chemistry.org

The generally accepted mechanism for the Chan-Lam N-arylation involves the interaction of a Cu(II) salt, the amine, and the aryl boronic acid. st-andrews.ac.uk A key intermediate is a proposed copper(III)-aryl-amide species, which undergoes reductive elimination to form the desired C-N bond and a Cu(I) species. wikipedia.org The Cu(I) is then re-oxidized to Cu(II) by oxygen to complete the catalytic cycle. nrochemistry.comst-andrews.ac.uk

While specific studies detailing the use of this compound in Chan-Lam couplings are not prevalent, the reaction is widely applied to other aryl and heteroaryl boronic acids, including various pyridine derivatives. nih.gov For instance, the copper-catalyzed N-arylation of aminoquinolines and other N-heterocycles with various aryl boronic acids proceeds efficiently, demonstrating the viability of this method for coupling nitrogen nucleophiles with heterocyclic boronic acids. researchgate.net These established protocols provide a strong basis for the application of this compound in similar transformations to synthesize N-aryl-2,6-difluoropyridin-4-amines.

Below is an illustrative example of a Chan-Lam C-N coupling reaction with a nitrogen-containing heterocycle, showcasing typical reaction conditions.

Table 1: Illustrative Example of a Copper-Catalyzed C-N Cross-Coupling Reaction

Reactant 1Reactant 2Catalyst/Base SystemSolventConditionsProductYieldRef.
Phenylboronic acid2-NitroimidazoleCu(OAc)₂ / K₂CO₃Acetonitrile70 °C, 18 h1-Phenyl-2-nitro-1H-imidazole85% nrochemistry.comnih.gov

This interactive table showcases a representative Chan-Lam reaction. Users can sort and filter the data based on the provided columns.

Exploration of Buchwald-Hartwig Coupling Pathways

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a robust and general method for palladium-catalyzed C-N bond formation. wikipedia.orgnih.gov The canonical reaction involves the coupling of an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orglibretexts.org

The catalytic cycle for the Buchwald-Hartwig amination is well-established. It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgnrochemistry.com Subsequent association of the amine and deprotonation by the base leads to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. wikipedia.orgnrochemistry.com The choice of ligand is critical, with bulky, electron-rich phosphine ligands like BrettPhos and RuPhos enabling the coupling of a wide range of substrates under mild conditions. rsc.orgyoutube.com

For the synthesis of molecules containing the 2,6-difluoropyridin-4-yl amine moiety, the most direct Buchwald-Hartwig pathway would involve the coupling of a 4-halo-2,6-difluoropyridine with a desired amine. However, the query focuses on pathways involving this compound. While palladium-catalyzed C-N coupling of boronic acids exists, it is less common than the copper-catalyzed Chan-Lam reaction. The term "Buchwald-Hartwig" almost exclusively refers to reactions starting from aryl halides/pseudohalides. wikipedia.orgpearson.com Therefore, this section explores the conventional Buchwald-Hartwig reaction as the primary palladium-catalyzed route to the target amine structures.

The table below provides a representative example of a Buchwald-Hartwig amination using a heteroaryl halide.

Table 2: Representative Buchwald-Hartwig Amination of a Heteroaryl Halide

Aryl HalideAmineCatalyst/LigandBaseSolventConditionsProductYieldRef.
2-ChloropyrazineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene (B28343)100 °C, 16 h2-(Pyrazin-2-yl)morpholine95% nrochemistry.com

This interactive table demonstrates a typical Buchwald-Hartwig reaction. Users can sort and filter the data to explore the reaction components.

Advanced Applications in Medicinal Chemistry and Drug Discovery

Role as a Versatile Building Block in Pharmaceutical Development

2,6-Difluoropyridine-4-boronic acid serves as a fundamental building block in the synthesis of complex pharmaceutical compounds. sigmaaldrich.comijsat.orgnih.govgoogle.comeur.nl Its boronic acid functional group readily participates in Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds in medicinal chemistry. This allows for the efficient and modular assembly of drug-like molecules. The pyridine (B92270) core, a common motif in many approved drugs, provides a scaffold that can be further functionalized to optimize biological activity and pharmacokinetic properties. arabjchem.org

The versatility of this compound is highlighted by its use in the creation of diverse molecular libraries for high-throughput screening. By combining this building block with various other reagents, medicinal chemists can rapidly generate a wide array of compounds with different structural features, increasing the probability of identifying promising drug candidates. researchgate.net

Synthesis of Biologically Active Compounds Incorporating the 2,6-Difluoropyridine (B73466) Moiety

The 2,6-difluoropyridine moiety, introduced through the use of this compound, is a key feature in a growing number of biologically active compounds. sigmaaldrich.comnih.gov This structural unit has been successfully incorporated into molecules targeting a range of diseases.

Targeted Therapies for Specific Diseases (e.g., Cancer Treatment)

In the realm of oncology, the 2,6-difluoropyridine scaffold has proven to be particularly valuable. Pyridine derivatives have a long history in cancer therapy, with several approved drugs featuring this heterocyclic core. ijsat.orgarabjchem.org The addition of fluorine atoms can enhance the anti-cancer properties of these molecules. For instance, pyridine-urea derivatives incorporating the 2,6-difluoropyridine moiety have demonstrated potent inhibitory activity against breast cancer cell lines. nih.gov These compounds often target specific molecular pathways involved in tumor growth and progression, such as receptor tyrosine kinases. ijsat.orgnih.gov

Development of Novel Drug-Like Molecules with Diverse Bioactivities (e.g., Anti-cancer, Anti-inflammatory)

Beyond cancer, the 2,6-difluoropyridine moiety has been utilized to develop molecules with a wide spectrum of biological activities. nih.gov Its incorporation can lead to compounds with anti-inflammatory, and other therapeutic properties. The electronic nature of the difluorinated pyridine ring can influence the binding affinity of a molecule to its biological target, leading to enhanced potency and selectivity. nih.gov

Influence of Fluorine Atoms on Bioactivity and Pharmacokinetics

The two fluorine atoms in this compound play a crucial role in modulating the properties of the resulting drug candidates. Fluorine is a highly electronegative atom that can significantly alter the electronic distribution within a molecule. This can lead to:

Enhanced Binding Affinity: The fluorine atoms can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein, thereby increasing the binding affinity and potency of the drug.

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life of the drug in the body, potentially allowing for less frequent dosing.

Increased Lipophilicity: The introduction of fluorine atoms can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and the blood-brain barrier. This property must be carefully balanced to ensure optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

Altered pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyridine nitrogen, influencing the ionization state of the molecule at physiological pH. This can impact its solubility, permeability, and interaction with biological targets.

Formation of Stable Complexes with Biomolecules for Therapeutic and Diagnostic Applications

The 2,6-difluoropyridine moiety can participate in the formation of stable complexes with various biomolecules, including metal ions and proteins. sigmaaldrich.comnih.gov This property is being explored for both therapeutic and diagnostic purposes. For example, pyridine derivatives have been shown to form complexes with metal ions that exhibit selective anticancer activity. These complexes can induce apoptosis (programmed cell death) in cancer cells through mechanisms such as targeting mitochondria. nih.gov

Radiolabeling Strategies for Positron Emission Tomography (PET) Tracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development. It requires the use of radiolabeled tracers that can visualize and quantify biological processes in the body. The 2,6-difluoropyridine scaffold is amenable to radiolabeling with positron-emitting isotopes, most notably fluorine-18 (B77423) (¹⁸F).

Strategies for incorporating ¹⁸F into molecules containing the 2,6-difluoropyridine moiety are being actively developed. These often involve nucleophilic aromatic substitution reactions where a leaving group on the pyridine ring is replaced with ¹⁸F. The resulting ¹⁸F-labeled PET tracers can be used to:

Visualize Drug Distribution: Track the biodistribution and tumor uptake of a drug candidate in preclinical and clinical studies.

Assess Target Engagement: Determine if a drug is binding to its intended target in the body.

Monitor Treatment Response: Evaluate the effectiveness of a therapeutic intervention by measuring changes in the biological target.

The development of ¹⁸F-labeled PET tracers based on the 2,6-difluoropyridine scaffold holds significant promise for advancing personalized medicine by enabling the non-invasive assessment of drug pharmacokinetics and pharmacodynamics. nih.gov

Applications in Material Science and Catalysis Research

Development of Advanced Materials with Unique Electronic Properties

2,6-Difluoropyridine-4-boronic acid serves as a critical organic building block for the synthesis of advanced materials with tailored electronic and optical properties. bldpharm.com The presence of two fluorine atoms on the pyridine (B92270) ring significantly lowers the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). This electron-deficient nature is highly desirable in the design of materials for organic electronics.

Research findings indicate its use as a monomer or precursor in the following areas:

OLED Materials: It is incorporated into the structure of emitters or host materials for Organic Light-Emitting Diodes (OLEDs). The difluoropyridine core can enhance electron injection and transport, leading to improved device efficiency and stability. bldpharm.com

Electronic Materials: The compound is utilized in creating n-type (electron-transporting) organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). bldpharm.com

Covalent Organic Frameworks (COFs): As a difunctional monomer, it can be used to construct highly ordered, porous COFs. bldpharm.com The resulting frameworks may exhibit unique properties for gas storage, separation, or heterogeneous catalysis, driven by the specific electronic character of the difluoropyridine unit.

Application AreaRole of this compoundResulting Property
Organic Light-Emitting Diodes (OLEDs)Precursor for emitter or host materialsEnhanced electron transport, improved efficiency bldpharm.com
Organic Field-Effect Transistors (OFETs)Building block for n-type semiconductorsFacilitates electron mobility bldpharm.com
Covalent Organic Frameworks (COFs)Organic monomer for framework constructionCreates ordered, porous electronic materials bldpharm.com

Application in the Formulation of Polymers and Coatings

The compound is classified as a material building block for polymer science. bldpharm.com Its utility in this area is derived from its bifunctionality. The boronic acid group is a key participant in cross-coupling reactions, such as the Suzuki coupling, which are powerful methods for polymer synthesis. The parent compound, 2,6-difluoropyridine (B73466), has been used in polycondensation reactions to prepare poly(pyridine ether)s. sigmaaldrich.com

By extension, this compound allows for the introduction of the fluorinated pyridine moiety into polymer backbones. This can impart specific properties to the resulting polymers and coatings, such as:

Thermal Stability: The strong carbon-fluorine bonds and the stability of the aromatic pyridine ring can enhance the thermal resistance of the polymer.

Chemical Resistance: The electron-deficient nature of the ring can make the polymer less susceptible to oxidative degradation.

Modified Optical Properties: Incorporation of the chromophoric pyridine unit can alter the refractive index and absorption characteristics of materials.

Role as a Ligand in Coordination Chemistry

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, allowing it to function as a Lewis base and coordinate to metal centers. wikipedia.org This makes it a valuable ligand in coordination chemistry. The electron-withdrawing fluorine atoms at the 2 and 6 positions decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine, which modulates the strength of the resulting metal-ligand bond and influences the electronic properties and reactivity of the metal complex. wikipedia.org

This compound can form coordination complexes with a variety of transition metal ions. wikipedia.orgresearchgate.net The pyridine nitrogen acts as the primary coordination site, forming a dative bond with the metal. These complexes are investigated for their potential applications in catalysis, sensing, and as functional materials. The specific geometry and stability of the complex depend on the metal ion, its oxidation state, and the other ligands present. wikipedia.org The formation of complexes with metals like copper (Cu²⁺) and zinc (Zn²⁺) is a common theme for pyridine-based ligands. researchgate.netnih.gov

While acting as a simple monodentate ligand, this compound is more powerfully employed as a building block for more complex ligand architectures. Its boronic acid functional group allows it to be covalently linked to other chemical entities through reactions like Suzuki coupling. This enables the rational design of polydentate ligands, including:

Pincer Ligands: By reacting the boronic acid with molecules containing additional donor atoms, it can form part of a larger structure that binds to a metal center in a tridentate, pincer-like fashion. Such ligands are highly sought after for creating stable and highly active catalysts.

Supramolecular Systems: The compound is identified as a ligand for Metal-Organic Frameworks (MOFs), which are a class of supramolecular systems or coordination polymers. bldpharm.com In this context, the pyridine nitrogen coordinates to a metal ion, while the boronic acid (or a derivative) can act as a linker to bridge multiple metal centers, leading to the formation of extended, crystalline networks.

Exploration in Catalytic Processes for Enhanced Efficiency and Selectivity

Boronic acids are recognized as versatile catalysts, often functioning as mild Lewis acids. researchgate.net They can activate substrates containing hydroxyl groups, such as carboxylic acids and alcohols, facilitating reactions like amidations and esterifications. researchgate.netscispace.com The catalytic activity of a boronic acid is related to the Lewis acidity of the boron atom.

Computational Studies and Mechanistic Insights

Theoretical Investigations of Reactivity and Selectivity

Theoretical studies on fluorinated boronic acids, including pyridine-based systems, have highlighted the significant influence of fluorine substitution on their acidity and reactivity. The introduction of fluorine atoms generally increases the acidity of boronic acids, a factor that can be beneficial for many applications. nih.gov However, the position of the fluorine substituents plays a crucial role. While a fluorine atom in the para position can have its electron-withdrawing inductive effect partially compensated by the opposing resonance effect, the ortho positioning of two fluorine atoms in 2,6-difluoropyridine-4-boronic acid leads to a pronounced increase in acidity. nih.gov

Computational models can be employed to calculate key parameters that govern reactivity, such as pKa values and acceptor numbers. These calculations help in understanding how the electronic properties of the boronic acid influence its participation in catalytic cycles. For instance, density functional theory (DFT) calculations can be used to analyze the electronic structure and reactivity descriptors of such compounds, providing insights into their stability and reactivity. mdpi.com

Modeling of Reaction Pathways and Transition States in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and computational modeling has been instrumental in elucidating its complex mechanism. mdpi.comlibretexts.org For a substrate like this compound, modeling the reaction pathway involves several key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Theoretical models can calculate the energy profiles of these steps, identifying the rate-determining step and the structures of transition states. For example, in the cross-coupling of pyridinyltrifluoroborates, which are related to boronic acids, an increase in the catalyst and ligand loading is often required because the electron-deficient nature of the pyridine (B92270) ring can slow down the transmetalation step. nih.gov Computational studies can quantify these energetic barriers and help in optimizing reaction conditions.

Furthermore, these models can shed light on side reactions that may occur, such as protodeboronation, where the boronic acid is quenched before it can participate in the desired coupling. libretexts.orgresearchgate.net Understanding the transition states for both the desired coupling and undesired side reactions is crucial for developing more efficient and selective synthetic protocols.

Understanding the Electronic and Steric Effects of Fluorine Substituents

The two fluorine atoms at the 2- and 6-positions of the pyridine ring in this compound exert profound electronic and steric effects. Electronically, fluorine is the most electronegative element and acts as a strong electron-withdrawing group through induction. rsc.org This significantly lowers the electron density of the pyridine ring and the boron center. nih.gov This electron deficiency can impact the rates of various steps in a catalytic cycle; for instance, it can make the transmetalation step in a Suzuki-Miyaura reaction more challenging. mdpi.com

While fluorine has an inductive electron-withdrawing effect, it can also act as an electron-donating group through resonance. rsc.org However, in the case of 2,6-difluoropyridine (B73466), the inductive effect is generally considered dominant. Computational methods, such as the calculation of Hammett constants for different fluorine substituents, can help to quantify these opposing effects. nih.gov

From a steric perspective, the fluorine atoms ortho to the nitrogen and meta to the boronic acid group can influence the approach of reactants and catalysts. While fluorine is the smallest of the halogens, its presence can still create steric hindrance that affects the geometry of transition states and intermediates in a reaction. nih.gov Modeling can help visualize and quantify these steric interactions, providing a more complete picture of the factors governing the reactivity of this compound.

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research concerning 2,6-difluoropyridine-4-boronic acid is expected to focus on novel catalytic systems and sustainable practices.

Iridium-Catalyzed C-H Borylation: A promising avenue for the synthesis of pyridinylboronic esters is the use of iridium-catalyzed C-H borylation. researchgate.netdigitellinc.comillinois.edursc.orgnih.gov This method offers a direct approach to functionalize the pyridine (B92270) ring, potentially reducing the number of synthetic steps and improving atom economy compared to traditional methods that often start from halogenated pyridines. researchgate.netdigitellinc.comillinois.edursc.orgnih.gov Research in this area will likely focus on optimizing reaction conditions for 2,6-difluoropyridine (B73466) to achieve high regioselectivity and yield. The mechanism of iridium-catalyzed C-H borylation is thought to involve an Ir(III)-Ir(V) catalytic cycle, which allows for the functionalization of C-H bonds that are typically unreactive. illinois.edu

Sustainable Catalysis and Solvents: The principles of green chemistry are increasingly influencing synthetic strategies. Future syntheses of this compound and its derivatives will likely incorporate recyclable catalysts and greener solvents. acs.orgnih.govnih.govnih.gov For instance, the use of palladium catalysts supported on recyclable materials could offer a more sustainable alternative to homogeneous catalysts in cross-coupling reactions. acs.org Furthermore, exploring the use of bio-based or other environmentally friendly solvents can significantly reduce the environmental impact of the synthesis. nih.govnih.gov

Synthesis ApproachPotential AdvantagesKey Research Focus
Iridium-Catalyzed C-H BorylationDirect functionalization, high atom economy, milder conditions. researchgate.netdigitellinc.comillinois.edursc.orgnih.govCatalyst optimization for high regioselectivity and yield with 2,6-difluoropyridine. researchgate.net
Recyclable CatalystsReduced catalyst waste, lower cost over multiple cycles. acs.orgDevelopment of robust supported catalysts for borylation and cross-coupling reactions. acs.org
Greener SolventsReduced environmental impact, improved safety profile. nih.govnih.govIdentification and optimization of bio-based or other green solvents for the synthesis of pyridine boronic acids.

Expansion of Applications in Chemical Biology and Diagnostics

The boronic acid functional group is a versatile tool in chemical biology, known for its ability to form reversible covalent bonds with diols, a common feature in many biological molecules. This reactivity, combined with the specific properties of the 2,6-difluoropyridine scaffold, opens up new possibilities in diagnostics and targeted therapies.

Covalent Inhibitors and Warheads: Boronic acids can act as "warheads" in targeted covalent inhibitors, forming stable bonds with nucleophilic residues in protein active sites. nih.gov The electron-deficient nature of the boron atom in this compound could enhance its reactivity, making it a candidate for developing potent and selective enzyme inhibitors. nih.gov Future research will likely explore the design and synthesis of derivatives of this compound as potential therapeutic agents.

Fluorescent Probes and Sensors: The development of fluorescent probes for the detection of biologically important molecules is a rapidly growing field. Boronic acid-containing fluorophores can be designed to signal the presence of saccharides and other diol-containing analytes through changes in their fluorescence properties. nih.govresearchgate.netmdpi.comnih.gov The unique electronic and spectroscopic characteristics of the 2,6-difluoropyridine moiety could be harnessed to create novel fluorescent sensors with enhanced sensitivity and selectivity. nih.govresearchgate.netmdpi.comnih.gov

Positron Emission Tomography (PET) Imaging: Radiolabeled molecules are crucial for non-invasive diagnostic imaging techniques like PET. nih.govnih.govgoogle.com The fluorine atoms in this compound provide a site for the introduction of the positron-emitting isotope fluorine-18 (B77423). This would enable the development of novel PET tracers for imaging specific biological targets or processes in vivo. nih.govnih.govgoogle.com

Application AreaPrinciplePotential of this compound
Covalent InhibitorsForms covalent bonds with protein nucleophiles. nih.govEnhanced reactivity of the boronic acid due to the difluoropyridine ring could lead to potent enzyme inhibition.
Fluorescent ProbesBoronic acid interaction with diols modulates fluorescence. nih.govresearchgate.netmdpi.comnih.govThe fluorinated pyridine scaffold may offer unique photophysical properties for sensor development.
PET ImagingIncorporation of a positron-emitting isotope (e.g., ¹⁸F) for in vivo imaging. nih.govnih.govgoogle.comThe existing fluorine atoms provide a direct handle for ¹⁸F radiolabeling.

High-Throughput Screening and Combinatorial Chemistry utilizing this compound

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new molecules with desired properties. The versatility of this compound as a building block makes it well-suited for these approaches.

Combinatorial Library Synthesis: The synthesis of large, diverse libraries of compounds is a key aspect of drug discovery and materials science. acs.orgresearchgate.netacs.orgnih.govwikipedia.org this compound can be used as a versatile scaffold in combinatorial syntheses to generate libraries of novel pyridine derivatives. These libraries can then be screened for a wide range of biological activities or material properties. acs.orgresearchgate.netacs.orgnih.gov

High-Throughput Screening Assays: Boronic acids have been successfully employed in HTS assays. nih.govnih.govrsc.orgacs.orgrsc.org For example, boronic acid-functionalized surfaces can be used to immobilize glycoproteins for screening purposes. rsc.org The development of HTS-compatible assays incorporating this compound or its derivatives could accelerate the discovery of new lead compounds for drug development or new materials with specific functionalities.

TechnologyApplicationRole of this compound
Combinatorial ChemistryRapid synthesis of large and diverse compound libraries. acs.orgresearchgate.netacs.orgnih.govwikipedia.orgA versatile building block for creating novel pyridine-based libraries.
High-Throughput ScreeningRapid screening of large numbers of compounds for desired properties. nih.govnih.govrsc.orgacs.orgrsc.orgCan be a key component in assays for identifying new bioactive molecules or functional materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms and flow chemistry is revolutionizing the way molecules are made, enabling faster, more efficient, and often safer production.

Flow Chemistry Synthesis: Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for continuous manufacturing. iqs.edumit.edu The synthesis of boronic acids and their derivatives, including Miyaura borylation, has been successfully adapted to flow chemistry systems. iqs.edumit.edunih.govorganic-chemistry.org Future research will likely focus on developing continuous flow processes for the synthesis of this compound and its subsequent derivatization, leading to more efficient and scalable production.

Automated Synthesis Platforms: Automated synthesis platforms are becoming increasingly important for the rapid synthesis and optimization of small molecules. These platforms can be programmed to perform complex multi-step syntheses with minimal human intervention. The use of stable boronic acid precursors, such as MIDA boronates, is particularly well-suited for automated iterative cross-coupling reactions. The development of automated synthesis protocols for derivatives of this compound would significantly accelerate the exploration of its chemical space and the discovery of new functional molecules.

TechnologyKey AdvantagesRelevance to this compound
Flow ChemistryImproved control, safety, and scalability. iqs.edumit.eduDevelopment of continuous processes for the synthesis and derivatization of the compound. iqs.edunih.govorganic-chemistry.org
Automated SynthesisRapid synthesis of compound libraries, accelerated discovery.Enables high-throughput synthesis of derivatives for screening and optimization.

Exploration of Advanced Spectroscopic and Analytical Techniques for Characterization

A thorough understanding of the structure and properties of this compound and its derivatives is crucial for its rational application. Advanced analytical techniques will play a key role in this endeavor.

Solid-State NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials. mdpi.comnih.govacademie-sciences.frbiorxiv.org For a compound like this compound, which exists as a solid, solid-state NMR can provide valuable insights into its crystal packing, intermolecular interactions, and polymorphism. mdpi.comnih.govacademie-sciences.frbiorxiv.org

Tandem Mass Spectrometry: Tandem mass spectrometry (MS/MS) is an essential tool for the structural elucidation of molecules. By analyzing the fragmentation patterns of ionized molecules, detailed structural information can be obtained. Systematic studies of the mass spectrometric fragmentation of this compound and its derivatives will aid in their identification and characterization in complex mixtures.

Single-Crystal X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for crystalline compounds. Obtaining the crystal structure of this compound and its derivatives is crucial for understanding its conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for structure-based drug design and materials science.

TechniqueInformation GainedImportance for this compound
Solid-State NMRCrystal packing, intermolecular interactions, polymorphism. mdpi.comnih.govacademie-sciences.frbiorxiv.orgUnderstanding the solid-state properties and behavior of the compound.
Tandem Mass SpectrometryStructural elucidation through fragmentation analysis.Identification and characterization in complex mixtures.
Single-Crystal X-ray DiffractionPrecise 3D molecular structure.Essential for structure-based design and understanding intermolecular forces.

Q & A

Q. What are the key synthetic routes for 2,6-Difluoropyridine-4-boronic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves halogen-metal exchange or Miyaura borylation. For example, halogenated pyridine precursors (e.g., 4-bromo-2,6-difluoropyridine) can react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–90°C . Purity is optimized via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring by TLC or HPLC ensures minimal byproducts.

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (δ ~-100 to -120 ppm for ortho-F). 11B^{11}\text{B} NMR confirms boronic acid presence (δ ~30 ppm) .
  • IR : B-O stretching (~1340 cm⁻¹) and B-OH (~3200 cm⁻¹) bands validate boronic acid functionality .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ = 176.03) confirms molecular weight .

Q. What are common coupling reactions involving this compound, and how are reaction conditions optimized?

  • Methodological Answer : The Suzuki-Miyaura reaction is predominant, coupling with aryl halides using Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos. Typical conditions: Na₂CO₃ base, dioxane/H₂O (3:1), 80–100°C . Optimization includes varying ligand ratios (1–5 mol%), solvent polarity, and temperature to minimize protodeboronation.

Advanced Research Questions

Q. How do fluorine substituents influence the electronic properties and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect reduces electron density at the boronic acid site, enhancing oxidative addition but increasing susceptibility to protodeboronation. DFT studies (e.g., using SPARTAN’14) show lowered LUMO energy (-1.8 eV) compared to non-fluorinated analogs, accelerating transmetalation . Reactivity can be balanced by using bulky ligands (e.g., XPhos) to stabilize the transition state.

Q. What computational approaches predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :
  • Geometry Optimization : DFT (B3LYP/6-31G*) calculates bond angles (B-C: ~1.55 Å) and dihedral angles to assess steric hindrance .
  • Solvent Effects : COSMO-RS simulations model solubility in polar aprotic solvents (e.g., DMF > DMSO) .
  • Reaction Pathways : Transition state analysis (e.g., for protodeboronation) identifies energy barriers (~25 kcal/mol), guiding solvent/base selection .

Q. How should researchers address contradictions in spectral or reactivity data during characterization?

  • Methodological Answer : Cross-validate using orthogonal techniques:
  • Discrepant 1H^{1}\text{H} NMR signals? Confirm via 13C^{13}\text{C} DEPT or HSQC.
  • Unexpected coupling efficiency? Test alternative bases (K₃PO₄ vs. Cs₂CO₃) or degas solvents to exclude oxygen quenching .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : -20°C in sealed, argon-flushed containers to prevent hydrolysis. Desiccants (e.g., molecular sieves) mitigate moisture .
  • Solubility : Prepare stock solutions in dry THF or DMF (1–10 mM) and use within 48 hours to avoid decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.